7-Methylcamptothecin
Overview
Description
7-Methylcamptothecin is a chemical substance with the molecular formula C21H18N2O4 . It is a decided structure and is a derivative of camptothecin , a natural plant alkaloid .
Synthesis Analysis
The synthesis of camptothecin derivatives, including 7-Methylcamptothecin, has been a focus of research due to their potent antitumor activities . The synthesis involves the construction of better drugs, prodrugs, and new forms of administration . A platform for the synthesis, analysis, and testing of new compounds has been developed, which may one day treat cancer .Molecular Structure Analysis
The molecular structure of 7-Methylcamptothecin is crucial to its function. The structure of camptothecin, from which 7-Methylcamptothecin is derived, has been determined using a combination of NMR and X-ray approach . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .Chemical Reactions Analysis
Camptothecin and its derivatives exhibit a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .Scientific Research Applications
1. DNA Interaction and Topoisomerase I Inhibition
7-Methylcamptothecin, a derivative of camptothecin, has been extensively studied for its interaction with DNA and inhibition of topoisomerase I. This enzyme is crucial in DNA replication and transcription, and its inhibition by camptothecin derivatives leads to effective cancer treatment. Specifically, 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, a similar derivative, has been shown to bind covalently to 2′-deoxyguanosine, suggesting its potential in vivo activity against cancers like cervical, colon, and breast cancer (Naumczuk et al., 2016).
2. Anticancer Activity
Camptothecin derivatives, including those similar to 7-Methylcamptothecin, have been studied for their broad spectrum of anticancer activities. They are notable for their unique mechanism of action involving the stabilization of the DNA-topoisomerase I complex, leading to apoptosis in cancer cells. This mechanism is fundamental in the clinical use of these compounds in various cancer treatments, as seen in derivatives like topotecan and irinotecan (García-Carbonero & Supko, 2002).
3. Enhanced Stability and Activity
Modifications of the camptothecin structure, such as in homocamptothecin, have been explored to enhance the stability and activity of these compounds. These modifications, like the seven-membered beta-hydroxylactone in homocamptothecin, show improved topoisomerase I poisoning properties, more efficacy in antiproliferative assays, and better in vivo activity against tumors (Lesueur-Ginot et al., 1999).
4. Radiotherapy Enhancement
Research has also explored the role of camptothecin derivatives in enhancing radiotherapy's cytotoxicity. Studies indicate that these compounds can improve the effectiveness of radiation treatment in cancer therapy by stabilizing DNA topoisomerase I cleavable complexes, making them potential candidates for combined treatment modalities (Chen et al., 1997).
5. Novel Derivatives for Improved Therapeutic Efficacy
The development of novel derivatives of camptothecin, like the 7-tert-butyldimethylsilyl-10-hydroxycamptothecin (AR-67), highlights efforts to enhance therapeutic effectiveness. AR-67, with its improved stability and potent anticancer activity, represents a significant advancement in the therapeutic application of camptothecin derivatives (Arnold et al., 2010).
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and that the substance should not be inhaled or come into contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store the substance in a well-ventilated place with the container tightly closed .
Future Directions
Research is ongoing to improve the antitumor efficacy of camptothecin and its derivatives, including 7-Methylcamptothecin . Efforts are being made to overcome the limitations of camptothecin, such as its low solubility and rapid inactivation . The development of more active and water-soluble derivatives is a key area of focus .
properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMSKXVQYEFOZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430915 | |
Record name | 7-Methylcamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylcamptothecin | |
CAS RN |
78287-26-0 | |
Record name | 7-Methylcamptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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